molecular formula C13H23NO3 B567638 tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1363383-18-9

tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B567638
CAS No.: 1363383-18-9
M. Wt: 241.331
InChI Key: NQHGYUZNWXIZID-UHFFFAOYSA-N
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Description

tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1363383-18-9) is a spirocyclic compound featuring a bicyclic structure with a seven-membered azaspiro[3.5]nonane core. Its molecular formula is C₁₃H₂₃NO₃, with an average molecular mass of 241.331 g/mol . The compound contains a hydroxy group at position 7 and a tert-butyl carbamate (Boc) protecting group on the nitrogen atom. This structure makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing sigma receptor ligands and other bioactive molecules .

Properties

IUPAC Name

tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHGYUZNWXIZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744251
Record name tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
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Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1363383-18-9
Record name 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester
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Record name tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
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Record name tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
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Preparation Methods

Zinc-Copper Mediated Cyclization

A foundational method involves the use of a zinc-copper (Zn/Cu) couple to facilitate cyclization. The reaction begins with tert-butyl 4-methylenepiperidine-1-carboxylate, which undergoes coupling with trichloroacetyl chloride in dimethyl ether (DME) under nitrogen atmosphere.

Procedure :

  • Reactant Preparation : tert-Butyl 4-methylenepiperidine-1-carboxylate (2.96 g, 15 mmol) and Zn/Cu (6.54 g, 172.5 mmol) are suspended in tert-butyl methyl ether (t-BuOMe, 60 mL).

  • Trichloroacetyl Chloride Addition : A solution of trichloroacetyl chloride in DME (20 mL) is added dropwise at 15°C.

  • Reaction Workup : After stirring overnight, saturated ammonium chloride (NH₄Cl) is added, and the mixture is extracted with ethyl acetate. The organic phase is dried over Na₂SO₄ and concentrated.

  • Purification : Flash chromatography (40 g silica gel, ethyl acetate/hexane gradient) yields tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (15% yield).

Key Parameters :

ParameterValue
Temperature15°C → room temperature
Reaction Time12–24 hours
Yield15%

Phase-Transfer Catalyzed Cyclization

An alternative route employs bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal under phase-transfer conditions (tetrabutylammonium bromide, TBAB) with potassium iodide.

Procedure :

  • Cyclization : Bis(2-chloroethyl) ether (71.5–163 g) and cyanoacetaldehyde diethyl acetal (78.8–138.2 g) react in DMF with TBAB (3.7–12.5 g) at 70–100°C for 12–24 hours.

  • Reduction : The intermediate is reduced with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at -10°C, followed by quenching with water and NaOH.

  • Purification : Neutral alumina column chromatography yields 35.8–52.9 g of product (56.3–82.6% yield).

Key Parameters :

ParameterValue
CatalystTBAB/KI
Temperature70–100°C
Yield56.3–82.6%

Functional Group Modifications

Hydroxylation of Ketone Precursors

The 7-hydroxy group is introduced via reduction of a ketone intermediate. tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is treated with sodium borohydride (NaBH₄) in methanol at 0°C.

Procedure :

  • Reduction : NaBH₄ (1.2 equiv) is added to a solution of the ketone (1.0 equiv) in MeOH.

  • Workup : The mixture is stirred for 4 hours, quenched with water, and extracted with dichloromethane (DCM).

  • Isolation : Concentration and silica gel chromatography yield the alcohol (78% yield).

Key Parameters :

ParameterValue
Reducing AgentNaBH₄
Temperature0°C → room temperature
Yield78%

Boc Protection of the Amine

The Boc group is introduced to the spirocyclic amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Procedure :

  • Reaction : 7-Hydroxy-2-azaspiro[3.5]nonane (1.0 equiv) and Boc₂O (1.1 equiv) are stirred in DCM with triethylamine (TEA, 1.2 equiv) at 0°C.

  • Workup : After 12 hours, the reaction is washed with HCl (1M), dried, and concentrated.

  • Purification : Recrystallization from ethanol affords the Boc-protected product (85% yield).

Key Parameters :

ParameterValue
BaseTriethylamine
SolventDichloromethane
Yield85%

Industrial-Scale Synthesis

Continuous Flow Reactor Optimization

Industrial production leverages continuous flow reactors to enhance efficiency. A two-step process combines cyclization and Boc protection in a single flow system:

  • Cyclization Zone : tert-Butyl 4-methylenepiperidine-1-carboxylate and trichloroacetyl chloride react at 80°C with a residence time of 30 minutes.

  • Reduction Zone : The intermediate is reduced inline using NaBH₄/MeOH at 20°C.

  • Boc Protection Zone : Boc₂O and TEA are introduced post-reduction for immediate protection.

Performance Metrics :

MetricValue
Throughput5 kg/hour
Overall Yield68%
Purity>99% (HPLC)

Comparative Analysis of Methods

The table below contrasts key synthesis routes:

MethodStarting MaterialKey ReagentsYieldScalability
Zn/Cu Cyclizationtert-Butyl 4-methylenepiperidine-1-carboxylateZn/Cu, trichloroacetyl chloride15%Moderate
Phase-TransferBis(2-chloroethyl) etherTBAB, LiAlH₄82.6%High
Boc Protection7-Hydroxy-2-azaspiro[3.5]nonaneBoc₂O, TEA85%High
Continuous Flowtert-Butyl 4-methylenepiperidine-1-carboxylateNaBH₄, Boc₂O68%Industrial

Challenges and Optimization

Byproduct Formation in Cyclization

The Zn/Cu method produces dichloro derivatives as byproducts (~20%), necessitating rigorous chromatography. Substituting Zn/Cu with palladium catalysts (e.g., Pd/C, 5 mol%) reduces side reactions, improving yields to 45%.

Solvent Selection

Using tetrahydrofuran (THF) instead of DME in the Zn/Cu method enhances solubility, reducing reaction time from 24 to 8 hours.

Catalytic Asymmetric Synthesis

Recent advances employ chiral phosphine ligands (e.g., (R)-BINAP) with palladium to achieve enantioselective spirocyclization (ee >90%) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used for ester hydrolysis.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of carboxylic acids or other esters.

Scientific Research Applications

tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the spirocyclic structure allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro Ring Size and Substituent Variations

Spiro[3.5]nonane Derivatives
  • tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate (CAS: 1363383-18-9, Similarity: 0.94) Differs in spiro ring size (4.4 vs. 3.5), altering conformational flexibility and steric hindrance. Lower polarity due to the absence of a hydroxyl group .
  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 158602-43-8, Similarity: 0.96) Smaller spiro[3.3]heptane core reduces molecular weight (227.3 g/mol vs. 241.3 g/mol). Limited hydrogen-bonding capacity compared to the 7-hydroxy analog .
Functional Group Modifications
  • tert-Butyl 7-Oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1934950-79-4) Replaces the hydroxyl group with an oxygen atom in the spiro ring.
  • tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1408075-19-3) Substitutes hydroxyl with an amino group, increasing basicity (pKa ~9–10). Molecular weight: 240.34 g/mol, slightly lower due to the absence of oxygen .
  • tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1363381-22-9) Features a ketone group at position 7, enhancing electrophilicity. Predicted higher reactivity in nucleophilic addition reactions .

Physicochemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Group LogP* (Predicted)
Target Compound 1363383-18-9 241.331 7-Hydroxy 1.2
7-Oxa Analog 1934950-79-4 227.3 7-Oxa 1.5
7-Amino Analog 1408075-19-3 240.34 7-Amino 0.8
6-Hydroxy Spiro[3.3]heptane Derivative 158602-43-8 227.3 6-Hydroxy 1.0

*LogP values estimated using fragment-based methods.

Key Observations :

  • The 7-hydroxy group increases polarity (lower LogP) compared to the 7-oxa and 7-amino analogs.
  • Amino substitution lowers LogP further due to enhanced water solubility from protonation.

Biological Activity

tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide an overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula and properties:

  • Chemical Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 1363383-18-9
  • Physical Form : Solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the spirocyclic structure may enhance its binding affinity and specificity towards these targets.

Potential Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, thus affecting metabolic processes.
  • Receptor Modulation : It may act as a modulator for specific receptors involved in neurotransmission and hormonal regulation.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The hydroxyl group in this compound may contribute to its ability to scavenge free radicals.

Antimicrobial Activity

Preliminary tests have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Study 1: Antioxidant Effects

A study published in Journal of Medicinal Chemistry assessed the antioxidant capacity of several spirocyclic compounds, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting potential applications in oxidative stress-related conditions .

Study 2: Antimicrobial Properties

In a microbiological study, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating moderate antibacterial activity .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightAntioxidant ActivityAntimicrobial Activity
This compound1363383-18-9241.33 g/molModerateModerate
tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate2306260-84-2243.33 g/molHighHigh
tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate1363381-95-6239.31 g/molLowLow

Q & A

What are the established synthetic routes for tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate?

Methodological Answer:
The compound is typically synthesized via functionalization of the spirocyclic core. A common approach involves coupling tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with hydroxylation agents under controlled conditions. For example:

  • Reductive Amination : describes reductive amination using aldehydes (e.g., 6-fluoro-1H-indole-3-carbaldehyde) and Raney Ni under hydrogenation (50 psi H₂) to introduce substituents on the diazaspiro scaffold .
  • Acylation : details benzoylation using benzoyl chloride (2 eq.) in dichloromethane, followed by purification via flash chromatography (2% MeOH in CH₂Cl₂) to achieve 75% yield .
  • Cyclization : highlights cyclization strategies using methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate, followed by hydrogenation to form the spirocyclic structure .

Key Considerations : Reaction temperature, stoichiometry of reagents, and choice of catalyst (e.g., Raney Ni vs. Pd/C) critically influence yield and purity.

How is the molecular structure of this compound characterized experimentally?

Methodological Answer:
Structural elucidation relies on X-ray crystallography , NMR , and elemental analysis :

  • X-ray Diffraction : reports bond lengths (C–H: 0.98–0.99 Å) and envelope conformations of the spiro rings, with hydrogen-bonded chains along the [010] axis .
  • NMR Spectroscopy : provides ¹H and ¹³C NMR data (e.g., δ 7.44–7.36 ppm for aromatic protons, δ 170.5 ppm for carbonyl carbons) to confirm substitution patterns .
  • Elemental Analysis : Combustion analysis (e.g., C, H, N) validates purity, as shown in (calculated: C 79.00%, H 7.84%; found: C 79.02%, H 7.85%) .

Advanced Tip : Dynamic NMR or NOESY can probe conformational flexibility of the spiro system.

What computational methods are used to study its conformational dynamics and reactivity?

Methodological Answer:
Density Functional Theory (DFT) and molecular docking are key:

  • DFT Calculations : employs DFT to analyze sigma receptor binding, optimizing ligand geometries at the B3LYP/6-31G* level .
  • Hydrogen Bonding Analysis : uses graph set analysis to classify N–H···O interactions in crystal packing, critical for predicting solubility and stability .
  • Docking Studies : For biological applications, docking into receptor active sites (e.g., sigma receptors) assesses steric and electronic complementarity .

Data Interpretation : Compare computed vs. experimental bond angles (e.g., spiro C–N–C angles) to validate models.

How do structural modifications impact its biological activity (e.g., receptor binding)?

Methodological Answer:
Structure-Activity Relationship (SAR) studies guide optimization:

  • Substituent Effects : shows benzoyl derivatives exhibit higher sigma receptor affinity (IC₅₀ < 100 nM) compared to alkyl-substituted analogs due to π-π stacking .
  • Spiro Ring Size : notes that 2,7-diazaspiro[3.5]nonane derivatives show enhanced dopamine D4 receptor antagonism versus larger spiro systems .
  • Protective Groups : tert-Butyl groups (Boc) improve solubility and stability during synthesis, as seen in PROTAC intermediate synthesis ( ) .

Experimental Design : Use competitive binding assays (e.g., radioligand displacement) and functional cellular assays (e.g., cAMP inhibition) to quantify activity.

What are the best practices for purification and handling to ensure compound stability?

Methodological Answer:

  • Purification : Flash chromatography (silica gel, 0–2% MeOH in CH₂Cl₂) effectively isolates the compound ( ) . Recrystallization from ethanol yields X-ray-quality crystals ( ) .
  • Storage : Store refrigerated in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis ( ) .
  • Handling : Use nitrile gloves and fume hoods to avoid skin contact or inhalation ( ) .

Critical Note : Monitor for Boc deprotection under acidic conditions (e.g., TFA in ) .

How is this compound utilized in targeted drug design (e.g., PROTACs)?

Methodological Answer:
The spirocyclic core serves as a rigid scaffold in drug discovery:

  • PROTACs : lists tert-butyl 7-substituted-2-azaspiro derivatives as intermediates in PROTAC synthesis, leveraging the spiro structure for E3 ligase binding .
  • Receptor Ligands : and highlight its role in sigma and dopamine receptor ligands, where conformational restriction enhances selectivity .

Methodology : Introduce click chemistry handles (e.g., azide/alkyne) or PEG linkers for conjugation to target proteins.

What analytical techniques resolve contradictions in reported synthesis yields?

Methodological Answer:
Yield Optimization :

  • Catalyst Screening : Compare Raney Ni ( , % yield) vs. Pd/C for hydrogenation efficiency .
  • Reaction Monitoring : Use LC-MS or TLC to identify intermediates and side products (e.g., over-benzoylation in ) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve acylation kinetics versus CH₂Cl₂ .

Data Analysis : Statistical tools (e.g., Design of Experiments) can model variable interactions (temperature, catalyst loading).

How does crystal packing influence its physicochemical properties?

Methodological Answer:
X-ray Crystallography ( ) reveals:

  • Hydrogen Bonding : N–H···O bonds form 1D chains, affecting melting point and hygroscopicity .
  • Conformational Rigidity : Envelope conformations of spiro rings reduce molecular flexibility, impacting solubility .

Computational Prediction : Use Mercury or CrystalExplorer to simulate packing motifs and predict stability under stress (e.g., temperature, humidity) .

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